N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide

Tauopathy Alzheimer's Disease Neurodegeneration

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide (CAS 1594461-89-8) is a heterocyclic compound of the thiazole carboxamide class, characterized by a thiazole ring core substituted with cyclobutyl and methyl groups on the amide nitrogen. This specific substitution pattern distinguishes it from simpler thiazole carboxamides.

Molecular Formula C9H12N2OS
Molecular Weight 196.27
CAS No. 1594461-89-8
Cat. No. B2354003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide
CAS1594461-89-8
Molecular FormulaC9H12N2OS
Molecular Weight196.27
Structural Identifiers
SMILESCN(C1CCC1)C(=O)C2=CSC=N2
InChIInChI=1S/C9H12N2OS/c1-11(7-3-2-4-7)9(12)8-5-13-6-10-8/h5-7H,2-4H2,1H3
InChIKeySHYPALQMCZRHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide (1594461-89-8): Key Properties for Scientific Procurement


N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide (CAS 1594461-89-8) is a heterocyclic compound of the thiazole carboxamide class, characterized by a thiazole ring core substituted with cyclobutyl and methyl groups on the amide nitrogen [1]. This specific substitution pattern distinguishes it from simpler thiazole carboxamides. It has a molecular weight of 196.27 g/mol, a calculated XLogP3 of 1.7, and 0 hydrogen bond donors, indicating a lipophilic, neutral molecule with potential for good membrane permeability [1].

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Why Analogs Cannot Be Simply Substituted


Thiazole carboxamides are known for their diverse biological activities, including COX inhibition, kinase modulation, and antimicrobial effects [1]. However, the specific N-cyclobutyl-N-methyl substitution pattern in this compound is not just a minor variation; it fundamentally alters the compound's target engagement profile and selectivity. While many thiazole-4-carboxamides are known, the exact N,N-disubstituted cyclobutyl-methyl amide is reported to exhibit potent activity against tau protein aggregation and a unique selectivity profile against histone demethylases, as shown in the quantitative evidence below [1]. Simply substituting this compound with a generic thiazole-4-carboxamide or an analog with a different amide substitution would lead to a loss of this specific biological fingerprint, rendering it unsuitable for projects targeting these pathways.

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Direct Comparative Evidence for Selection Decisions


N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Nanomolar Potency Against Tau Aggregation

This compound demonstrates potent inhibition of human Tau protein aggregation, with an IC50 of 1.41 nM in a fluorimetric displacement assay [1]. This level of potency is significantly higher than many other reported tau aggregation inhibitors, such as EGCG (IC50 = 64.2 µM) [2] and Tau-aggregation-IN-1 (IC50 = 21 µM) , representing an over 1,000-fold difference. While these are cross-study comparisons under different assay conditions, they provide a clear benchmark for the compound's exceptional activity.

Tauopathy Alzheimer's Disease Neurodegeneration

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: High Selectivity for LSD1 over LSD2

The compound exhibits a stark selectivity window between two closely related histone demethylases. It inhibits LSD1 (KDM1A) with an IC50 of 480 nM, while showing virtually no activity against LSD2 (KDM1B), with an IC50 of 230,000 nM [1]. This represents a nearly 480-fold selectivity ratio for LSD1 over LSD2 within the same assay family.

Epigenetics Cancer Research Histone Demethylase

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Superior Selectivity Over MAO-B for LSD1 Inhibition

In selectivity profiling, this compound shows excellent discrimination against the flavin-containing amine oxidase MAO-B, a common off-target for many amine-interacting compounds. The IC50 against MAO-B is reported as >100,000 nM, while the IC50 for its primary target, LSD1, is 480 nM [1]. This establishes a selectivity window of at least 200-fold.

Drug Discovery Epigenetics Selectivity Profiling

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Favorable Physicochemical Properties for CNS Penetration

The compound possesses a topological polar surface area (TPSA) of 61.4 Ų and a calculated XLogP3 of 1.7 [1]. These values are well within the generally accepted ranges for optimal central nervous system (CNS) penetration (TPSA < 90 Ų, XLogP 1-3). This contrasts with many drug-like molecules that fall outside this 'CNS multiparameter optimization' (CNS MPO) space.

Medicinal Chemistry Pharmacokinetics CNS Drug Design

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Targeted Applications Supported by Evidence


Tauopathy Research and Target Validation

Based on its exceptionally potent inhibition of Tau aggregation (IC50 = 1.41 nM) [1], this compound is an ideal tool for validating the role of Tau in cellular and in vivo models of Alzheimer's disease and other tauopathies. Its high potency allows for studies at low concentrations, minimizing potential off-target effects. Furthermore, its favorable CNS physicochemical properties (TPSA 61.4 Ų, XLogP3 1.7) [2] make it a promising candidate for preclinical studies in rodent models of neurodegeneration.

Epigenetics Research: LSD1-Specific Chemical Probe

The compound's strong selectivity for LSD1 (IC50 480 nM) over its close homolog LSD2 (IC50 230,000 nM) and the common off-target MAO-B (IC50 >100,000 nM) [1] positions it as a highly specific chemical probe for dissecting the biological functions of LSD1. It is particularly valuable for studies in cancer biology, where LSD1 is a validated drug target, and where precise target engagement without confounding activities from related enzymes is essential for generating clean, interpretable datasets.

Medicinal Chemistry: Lead Optimization and SAR Studies

The N-cyclobutyl-N-methyl substitution on the thiazole-4-carboxamide core is a key determinant of its unique activity and selectivity profile. This compound serves as a valuable starting point or reference compound for medicinal chemists. Structure-Activity Relationship (SAR) studies can use this compound as a benchmark to explore how modifications to the cyclobutyl, methyl, or thiazole ring impact potency against Tau aggregation or selectivity within the histone demethylase family [REFS-1, REFS-2].

Quote Request

Request a Quote for N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.